Product packaging for MCI826(Cat. No.:CAS No. 140646-80-6)

MCI826

Cat. No.: B1676270
CAS No.: 140646-80-6
M. Wt: 400.5 g/mol
InChI Key: PGLNVMJTDKEOBE-ZHACJKMWSA-N
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Description

Historical Context and Evolution of its Pharmacological Understanding

The pharmacological understanding of MCI826 has evolved through targeted investigations into its interactions with key biological targets. Early research identified this compound as a potent and selective antagonist of peptide leukotrienes (p-LTs), specifically LTD4 and LTE4. nih.gov This antagonistic activity was significantly more potent than that of FPL 55712, another p-LT antagonist studied concurrently. nih.gov Studies on isolated guinea pig trachea and human bronchus demonstrated that this compound effectively antagonized contractions induced by LTD4 and LTE4 at very low concentrations. nih.gov

Further research revealed that this compound also acts as a potent and selective antagonist of P-glycoprotein (P-gp). targetmol.comtargetmol.com P-gp is a plasma membrane protein involved in drug transport and multidrug resistance. targetmol.com This finding broadened the potential research avenues for this compound beyond its initial identification as a leukotriene antagonist. nih.govtargetmol.comtargetmol.com

Multidisciplinary Research Perspectives on this compound

Research into this compound spans multiple disciplines, reflecting its varied biological activities. Investigations have explored its effects on enzyme activity, particularly its inhibitory effects on certain kinases involved in cell signaling pathways. ontosight.ai The observed antagonism of P-gp highlights its relevance in pharmacology and potentially in overcoming multidrug resistance in various contexts, including cancer research. targetmol.comtargetmol.commedchemexpress.eu Its activity against peptide leukotrienes underscores its potential in studying inflammatory responses, particularly those related to asthma and bronchial constriction. nih.gov

The chemical synthesis of this compound involves a multi-step process, requiring expertise in organic chemistry to create its specific butanoic acid and thiazole (B1198619) ring structure. ontosight.ai This synthesis is a critical aspect of its study, enabling the production of the compound for biological and pharmacological experiments. ontosight.ainih.gov

Rationale for Comprehensive Academic Investigation

A comprehensive academic investigation of this compound is warranted due to its multifaceted pharmacological profile and the potential to serve as a valuable tool in understanding complex biological processes. nih.gov Its selective antagonism of LTD4 and LTE4 makes it a useful probe for studying the roles of these specific leukotrienes in various physiological and pathological conditions. nih.gov Similarly, its activity against P-gp provides a means to investigate the function of this transporter and strategies to modulate its activity. targetmol.comtargetmol.com

Detailed research into its mechanisms of action, interactions with other biological targets, and the structure-activity relationships governing its potency and selectivity are crucial for advancing the understanding of its potential applications. ontosight.ai Further studies employing diverse research methodologies are necessary to fully characterize this compound and its implications in biomedical science. ontosight.ai

Key Research Findings on this compound

TargetObserved ActivityRelevant Study Model/ContextSource
Peptide Leukotrienes (LTD4, LTE4)Potent and Selective AntagonistIsolated guinea pig trachea, human bronchus nih.gov
P-glycoprotein (P-gp)Potent and Selective AntagonistIn vitro studies, anti-asthmatic activity in guinea pig model targetmol.comtargetmol.com
Certain KinasesInhibitory ActivityCell signaling pathways ontosight.ai

Relative Potency: this compound vs. FPL 55712 (Peptide Leukotriene Antagonism)

CompoundTargetpA2 (Molar Basis)Relative Potency (vs. FPL 55712)Source
This compoundLTD48.3>100 times stronger nih.gov
This compoundLTE48.9>100 times stronger nih.gov
FPL 55712p-LTsLower than this compound1x (reference) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O3S B1676270 MCI826 CAS No. 140646-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethyl-4-oxo-4-[3-[(E)-2-(4-propan-2-yl-1,3-thiazol-2-yl)ethenyl]anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-5-22(6-2,21(26)27)13-19(25)23-17-9-7-8-16(12-17)10-11-20-24-18(14-28-20)15(3)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,25)(H,26,27)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLNVMJTDKEOBE-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140646-80-6
Record name Mci 826
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140646806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Elucidation of Mci826 S Mechanisms of Action

Modulatory Effects on Eicosanoid Pathways

Eicosanoids, including leukotrienes, are lipid mediators derived from arachidonic acid that play significant roles in inflammatory and allergic responses. ontosight.aioup.comacpjournals.org The cysteinyl leukotrienes (cys-LTs), specifically leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent mediators known to induce bronchoconstriction, increase vascular permeability, and contribute to inflammation. ontosight.aioup.comacpjournals.orgwikipedia.orgwikipedia.orgwikipedia.org MCI826 has been identified as an agent that modulates these pathways through the antagonism of peptide leukotriene receptors. targetmol.comtargetmol.combiosschina.comoup.com

Selective Antagonism of Peptide Leukotriene Receptors

This compound acts as a potent and selective antagonist of peptide leukotrienes (p-LTs). targetmol.comtargetmol.combiosschina.comresearchgate.net This antagonistic activity is primarily mediated through its interaction with specific receptors that bind cysteinyl leukotrienes. ontosight.aioup.comnih.gov

Cysteinyl leukotrienes, such as LTD4 and LTE4, exert many of their biological effects by binding to and activating cysteinyl leukotriene receptors, notably the CysLT1 receptor. ontosight.aioup.comwikipedia.orgwikipedia.orgidrblab.net this compound has been shown to interact with these receptors, acting as an antagonist. Studies have indicated that this compound is a highly selective antagonist of LTD4 and LTE4. researchgate.net The CysLT1 receptor is a key target for therapeutic intervention in conditions mediated by cysteinyl leukotrienes. idrblab.netguidetopharmacology.orgscispace.comnih.gov

Cysteinyl leukotrienes are potent inducers of smooth muscle contraction, particularly in the airways, contributing to bronchoconstriction observed in respiratory diseases like asthma. ontosight.aioup.comacpjournals.orgwikipedia.org this compound has demonstrated the ability to inhibit smooth muscle contractions induced by leukotrienes. For instance, this compound markedly relaxed isolated human bronchi at low concentrations, counteracting the contractile effects of LTD4 and LTE4. researchgate.netresearchgate.net It has also been shown to inhibit antigen-induced bronchoconstriction in experimental models. nii.ac.jp

Leukotrienes are involved in the inflammatory process, including the recruitment and activation of inflammatory cells such as eosinophils, mast cells, and macrophages. ontosight.aioup.comacpjournals.orgwikipedia.orgwikipedia.org By antagonizing peptide leukotriene receptors, this compound can modulate these inflammatory responses. While the search results specifically highlight its antagonism of LTD4 and LTE4 and their effects on smooth muscle and vascular permeability, the broader role of leukotrienes in inflammatory cell function suggests that this compound's action on their receptors would impact inflammatory cell recruitment and activation, a key aspect of diseases where leukotrienes are implicated. ontosight.aioup.comacpjournals.org

Comparative Receptor Binding Affinity and Functional Potency

Research has compared the activity of this compound to other leukotriene antagonists. Studies have indicated that this compound is a highly potent and selective antagonist of LTD4 and LTE4, with characteristics distinct from other antagonists like FPL 55712. researchgate.net While specific quantitative binding affinity (e.g., Ki values) or functional potency (e.g., IC50 values) data for this compound across different receptor subtypes were not extensively detailed in the provided snippets, its classification as a "potent and selective antagonist of peptide leukotrienes" and the observed effects in functional assays underscore its significant activity in modulating leukotriene-mediated responses. targetmol.comtargetmol.combiosschina.comresearchgate.net

Available data suggests differential effects compared to other antagonists in specific tissue types, such as rat skin versus mouse skin or rat stomach, indicating potential tissue-specific receptor characteristics or antagonist interactions. nih.gov

Interaction with Membrane Transporter Systems

Beyond its effects on eicosanoid pathways, this compound has also been identified as an antagonist of P-glycoprotein (P-gp). targetmol.comglpbio.combiosschina.commedchemexpress.comglpbio.comambeed.cn P-glycoprotein, also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump located in cell membranes that transports a wide variety of substrates out of cells. glpbio.commedchemexpress.com P-gp plays a significant role in the absorption, distribution, metabolism, and excretion of many drugs, as well as in multidrug resistance in various cell types, including cancer cells. glpbio.com this compound's activity as a P-gp antagonist suggests it may influence the transport of substances mediated by this efflux pump. glpbio.commedchemexpress.commedchemexpress.com

Antagonism of P-glycoprotein (P-gp/ABCB1) Activity

A significant area of research into this compound has focused on its capacity to modulate the activity of P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1). medchemexpress.comtargetmol.comtargetmol.commedchemexpress.euglpbio.commedchemexpress.commedchemexpress.eu P-glycoprotein is a well-characterized efflux pump embedded in cell membranes, playing a crucial role in transporting a wide variety of substrates, including many therapeutic drugs, out of the cell. medchemexpress.commedchemexpress.euwikipedia.orgresearchgate.netpharmacologyeducation.orgfrontiersin.orgipg.ptfrontiersin.orguj.edu.plmdpi.comgenscript.comlarvol.comresearchgate.net this compound has been identified as a potent and selective antagonist of P-glycoprotein. targetmol.comtargetmol.comtargetmol.com

Reversal of Efflux Pump Function

The primary functional consequence of P-gp antagonism by this compound is the reversal of its efflux pump activity. wikipedia.orgresearchgate.netipg.ptfrontiersin.orgmdpi.comgenscript.comlarvol.comresearchgate.net By inhibiting P-gp, this compound can impede the active transport of substrate molecules from the intracellular space to the extracellular environment. This action can lead to an increased intracellular accumulation of compounds that are typically extruded by P-gp. researchgate.netipg.ptlarvol.com Studies have shown that inhibiting P-glycoprotein can interfere with the permeability and retention of drugs within cells. researchgate.net

Implications for Modulating Drug Disposition and Resistance

The ability of this compound to antagonize P-gp has notable implications for modulating drug disposition and overcoming multidrug resistance (MDR). pharmacologyeducation.orgipg.pt MDR is a significant challenge in various therapeutic areas, particularly in cancer chemotherapy, where the overexpression of efflux pumps like P-gp leads to reduced intracellular drug concentrations and diminished treatment efficacy. medchemexpress.eupharmacologyeducation.orglarvol.com By inhibiting P-gp, this compound has the potential to restore the sensitivity of resistant cells to drugs that are P-gp substrates. ipg.ptgenscript.comlarvol.com This mechanism suggests a potential role for this compound in combination therapies aimed at circumventing transporter-mediated drug resistance.

Research findings highlight the importance of efflux pumps in contributing to antibiotic resistance in bacteria and multidrug resistance in cancer cells. frontiersin.orgfrontiersin.orguj.edu.plmdpi.comresearchgate.net Inhibitors of efflux pumps have shown promise in reversing resistance. frontiersin.orgmdpi.comresearchgate.net While the provided information specifically links this compound to P-gp (ABCB1), a human ABC transporter often implicated in cancer MDR, the principle of efflux pump inhibition is relevant across different biological systems.

Broadening the Understanding of ABC Transporter Interactions

This compound's activity as an antagonist of P-gp contributes to the broader understanding of interactions with ATP-binding cassette (ABC) transporters. pharmacologyeducation.orgresearchgate.netebi.ac.ukceplas.eunih.gov The ABC transporter superfamily comprises membrane proteins that utilize the energy from ATP hydrolysis to translocate a diverse range of substrates across biological membranes. pharmacologyeducation.orgebi.ac.ukceplas.eu P-glycoprotein (ABCB1) is a prominent member of this superfamily involved in drug transport. medchemexpress.eupharmacologyeducation.org

Studying the interaction of compounds like this compound with specific ABC transporters such as P-gp provides insights into the mechanisms by which these transporters recognize and transport substrates, as well as how their activity can be modulated. nih.gov Although the provided search results primarily detail this compound's interaction with ABCB1, this interaction exemplifies the potential for small molecules to interfere with the function of ABC transporters, a class of proteins critical for various physiological processes and often implicated in drug resistance. pharmacologyeducation.orglarvol.comnih.gov

Exploration of Other Molecular Targets

Beyond its established role as a P-glycoprotein antagonist, research into this compound has also explored its potential interactions with other molecular targets. ontosight.ai

Inhibitory Actions on Specific Kinases

Studies have indicated that this compound may exhibit inhibitory activity against certain kinases. ontosight.aigoogleapis.comgoogle.com Kinases are enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. plos.org Inhibition of kinase activity can modulate a wide array of cellular processes. While specific details regarding the kinases inhibited by this compound are not extensively provided in the available information, the compound has been mentioned in the context of compositions that inhibit protein kinases, including potentially mitogen-activated protein kinases (MAP kinases) such as p38 MAP kinases. google.com This suggests a potential for this compound to interfere with kinase-mediated signaling cascades.

Unraveling Effects on Diverse Cellular Processes

In addition to its effects on P-glycoprotein and potential kinase inhibition, this compound has been evaluated for its effects on various enzymes and cellular processes. ontosight.aigoogle.com.pgfrontiersin.org The broad impact of compounds like this compound on cellular functions can stem from their interactions with multiple targets or from the downstream consequences of inhibiting key regulatory proteins like kinases or transporters. ontosight.aigoogle.com.pgfrontiersin.org While the specific diverse cellular processes affected by this compound are not itemized in detail within the provided information, the mention of its evaluation in this context suggests that its biological activity may extend beyond its known transporter and kinase interactions, potentially influencing pathways involved in cell signaling, metabolism, or other fundamental cellular activities. ontosight.aigoogle.com.pgfrontiersin.org Further research would be required to fully unravel the spectrum of cellular processes modulated by this compound.

Preclinical and Translational Studies on Mci826 S Therapeutic Potential

Research in Respiratory Physiology and Pathology

Following a comprehensive search of publicly available scientific literature and databases, no preclinical or translational studies corresponding to the chemical compound “MCI-826” in the field of respiratory physiology and pathology were identified. Specifically, there is no available data on the attenuation of bronchoconstriction and airway hyperresponsiveness or the therapeutic effects in experimental asthma models, including the suppression of the immediate asthmatic response (IAR), amelioration of the late asthmatic response (LAR), or the reduction of airway inflammation and eosinophilia.

Therapeutic Effects in Experimental Asthma Models

Applications in Oncological Therapeutics

Similarly, an extensive review of existing research revealed no preclinical or translational studies investigating the applications of the chemical compound “MCI-826” in oncological therapeutics. There is no publicly accessible information detailing its potential efficacy or mechanism of action in any cancer models.

Sensitization to Chemotherapeutic Agents in Drug-Resistant Cancers

The development of resistance to chemotherapy is a significant hurdle in cancer treatment. One promising strategy to combat this is the use of sensitizing agents that can restore or enhance the efficacy of conventional chemotherapeutics in resistant cancer cells. Research in this area often focuses on elucidating the molecular mechanisms of resistance and identifying compounds that can modulate these pathways. For instance, studies have explored the use of nanoparticles to deliver drugs more effectively to tumor cells, thereby overcoming resistance mechanisms.

Overcoming Multidrug Resistance in Neoplastic Cells

Multidrug resistance (MDR) is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. A key focus of research is the development of inhibitors that can block the activity of these transporters. For example, some investigational agents have been shown to inhibit the function of P-glycoprotein (P-gp/ABCB1), one of the most well-characterized ABC transporters, thereby increasing the intracellular concentration and cytotoxic effects of chemotherapeutic drugs.

Investigational Anti-proliferative Effects

The ability of a compound to inhibit the growth and proliferation of cancer cells is a cornerstone of oncology research. Anti-proliferative effects are often assessed in vitro using various cancer cell lines. Compounds that demonstrate potent anti-proliferative activity are then typically advanced to in vivo studies using animal models of cancer. The mechanisms by which compounds exert these effects are diverse and can include the induction of cell cycle arrest or apoptosis (programmed cell death).

Immunomodulatory and Anti-inflammatory Efficacy

The interplay between the immune system, inflammation, and disease is a critical area of therapeutic investigation. Compounds with immunomodulatory and anti-inflammatory properties have the potential to treat a wide array of conditions, from autoimmune diseases to cancer.

Mitigation of Immunological Organ Injury (e.g., Liver, Kidney)

Immune-mediated organ injury can occur in various contexts, including autoimmune diseases and as a complication of certain therapies. Research into mitigating such damage often involves animal models of organ injury. For example, in models of liver injury, therapeutic agents are evaluated for their ability to reduce inflammation, protect hepatocytes, and promote tissue repair. Similarly, in models of kidney injury, the focus is on preserving renal function and reducing inflammatory infiltration.

Toxicological and Safety Considerations in Pharmacological Research

Principles of Preclinical Safety Evaluation

Preclinical safety evaluation is a critical phase in drug development, guided by regulatory guidelines from authorities such as the FDA, EMA, and ICH. The fundamental principles involve assessing the potential for a compound to cause harm to living organisms. This typically begins with in vitro studies to evaluate basic cellular toxicity and potential off-target effects. Subsequent in vivo studies in animal models are then conducted to assess systemic toxicity, organ-specific toxicity, and toxicokinetics (absorption, distribution, metabolism, and excretion in the context of toxicity).

Key aspects evaluated in preclinical safety studies include acute toxicity (effects of a single high dose), repeat-dose toxicity (effects of multiple doses over varying durations), genotoxicity (potential to damage genetic material), carcinogenicity (potential to cause cancer), reproductive and developmental toxicity, and local tolerance. nih.govnih.gov For a compound like MCI826, depending on its intended therapeutic use and chemical structure, specific studies might also be warranted to investigate potential effects related to its known activities, such as its impact on the cardiovascular system due to its role as a leukotriene antagonist or its interactions with drug transporters like P-gp. researchgate.nettargetmol.commedchemexpress.com

Preclinical studies aim to determine a No Observed Adverse Effect Level (NOAEL) or a No Observed Effect Level (NOEL) in relevant animal species, which helps in setting safe starting doses for human clinical trials. nih.gov

General Assessment of Biological Compatibility

Biological compatibility, or biocompatibility, in the context of a systemically administered small molecule like this compound, refers to the compound's ability to perform its intended function without eliciting undesirable local or systemic responses in the biological environment. This is assessed through various preclinical studies.

In vitro assessments may include evaluating the compound's effects on cell viability, proliferation, and function in various cell types relevant to potential target organs or systems. Hemocompatibility, assessing the compound's interaction with blood components, might also be relevant depending on the route of administration.

In vivo, biological compatibility is evaluated through observations of clinical signs, body weight changes, food consumption, and detailed pathological examinations (both gross and microscopic) of organs and tissues from animals treated with the compound. nih.gov Hematology, clinical chemistry, and urinalysis are also routinely performed to detect potential adverse effects on organ function. nih.gov The assessment considers not only the intended pharmacological effect but also any unintended interactions with biological molecules or pathways that could lead to toxicity.

Given this compound's reported activities, studies assessing its compatibility with lung tissue (relevant to its anti-asthmatic potential) and its interaction with the P-gp transporter system in various tissues would be crucial aspects of its biological compatibility assessment. researchgate.nettargetmol.comresearchgate.netmedchemexpress.com

Strategies for Mitigating Potential Adverse Effects in Compound Development

Identifying potential adverse effects during preclinical development allows for the implementation of strategies to mitigate these risks as the compound progresses towards clinical trials. These strategies can involve several approaches:

Dose and Regimen Optimization: Based on toxicokinetic and toxicodynamic data from preclinical studies, optimal dosing regimens can be determined to maximize efficacy while minimizing exposure levels associated with toxicity.

Structural Modification: If specific structural features are linked to observed toxicity, medicinal chemistry efforts may be undertaken to modify the compound's structure to reduce or eliminate the undesirable effect while retaining or improving efficacy.

Formulation Development: The formulation of the compound can influence its absorption, distribution, metabolism, and excretion, thereby impacting its safety profile. Developing appropriate formulations can help in controlling exposure and reducing local toxicity.

Identification of Biomarkers: Identifying biomarkers of toxicity in preclinical studies can be valuable for monitoring patients in clinical trials and potentially predicting or detecting adverse effects early.

Patient Selection and Monitoring: Understanding the potential risks allows for careful selection of patient populations in clinical trials and the implementation of rigorous monitoring protocols to detect and manage any emerging adverse effects.

Methodological Approaches in Mci826 Research

In Vitro Biological Characterization

In vitro studies are crucial for investigating the direct effects of MCI826 on cells, tissues, and biomolecules in a controlled laboratory setting. These methods help to elucidate the compound's interactions at a molecular level and assess its functional impact on specific biological processes.

Cell-Based Functional Assays (e.g., Efflux Assays, Contraction Studies)

Cell-based functional assays are widely used to measure the biological activity of compounds within a cellular context. For this compound, these assays have included studies on cellular efflux and the modulation of tissue contraction researchgate.netnih.gov.

Efflux assays are designed to measure the transport of substances, such as fluorescent dyes or other molecules, across cell membranes by efflux pumps. This compound has been identified as a P-glycoprotein (P-gp) antagonist, and efflux assays can be used to assess its ability to inhibit P-gp-mediated transport medchemexpress.com. These assays often involve incubating cells expressing efflux pumps with a substrate and measuring the accumulation or efflux of the substrate in the presence and absence of this compound nih.govnih.gov.

Contraction studies, particularly in the context of respiratory research, involve measuring the contractile responses of isolated smooth muscle tissues, such as trachea or lung parenchyma, to various stimuli researchgate.net. Given this compound's role as a peptide leukotriene antagonist, these studies are used to evaluate its ability to inhibit contractions induced by leukotrienes or other bronchoconstrictive agents researchgate.netresearchgate.net. Experiments have shown that MCI-826 can significantly inhibit antigen-induced contractions in isolated guinea pig trachea and human bronchus researchgate.net.

Molecular Interaction Studies (e.g., Receptor Binding, Enzyme Kinetics)

Molecular interaction studies delve into the specific binding events and enzymatic activities that are influenced by this compound. These methods provide insights into the compound's molecular targets and its mechanism of action at a biochemical level openaccessjournals.com.

Receptor binding studies are used to determine the affinity and selectivity of this compound for specific receptors, particularly those involved in the activity of peptide leukotrienes openaccessjournals.com. These studies often involve using radiolabeled ligands that bind to the receptor and measuring the displacement of the labeled ligand by this compound at varying concentrations openaccessjournals.combmglabtech.com. This allows for the determination of binding constants, such as Ki or IC50 values, which indicate the potency of this compound in binding to the receptor.

Enzyme kinetics studies investigate the effect of this compound on the activity of specific enzymes taylorandfrancis.com. As a potential therapeutic agent, this compound could interact with enzymes involved in inflammatory pathways or other relevant biological processes. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of different concentrations of this compound and analyzing the resulting kinetic parameters, such as Km and Vmax, to understand the nature of the interaction (e.g., competitive, non-competitive inhibition) taylorandfrancis.com. Research has explored the interaction of MCI-826 with enzymes like arachidonate (B1239269) 5-lipoxygenase, demonstrating its inhibitory effects researchgate.net.

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful approach used to rapidly test large libraries of compounds for a specific biological activity medinadiscovery.comevotec.com. HTS methodologies can be applied in this compound research to identify potential off-targets or to discover new compounds with similar or synergistic activities medinadiscovery.combmglabtech.com. These methods typically involve miniaturized assays, automated liquid handling systems, and sensitive detection technologies to quickly process thousands or millions of samples evotec.combmglabtech.comgenedata.com. HTS can be used for various assay types, including cell-based assays and biochemical assays, to screen for compounds that modulate a specific target or pathway relevant to this compound's activity genedata.comnih.gov.

In Vivo Experimental Models

In vivo studies are essential for evaluating the effects of this compound within a living organism, providing a more complex and integrated biological context than in vitro methods modernvivo.com. These models are used to study the compound's efficacy, pharmacodynamics, and effects on disease pathogenesis.

Utilization of Small Animal Models for Disease Pathogenesis (e.g., Guinea Pig Asthma Model, Mouse Models)

Small animal models, particularly guinea pigs and mice, are widely used in preclinical research to study the pathogenesis of various diseases and evaluate potential therapeutic interventions synthego.comnih.govnih.gov.

The guinea pig asthma model is a well-established system for studying the mechanisms of allergic asthma and evaluating the efficacy of anti-asthmatic drugs nih.govaquilo.nlnih.gov. In this model, guinea pigs are sensitized and challenged with allergens, leading to the development of airway hyperresponsiveness, bronchoconstriction, and airway inflammation, mimicking features of human asthma nih.govnih.gov. Studies using this model have shown that MCI-826 can significantly inhibit both the immediate and late asthmatic responses in sensitized guinea pigs nih.gov. Analysis of bronchoalveolar lavage (BAL) fluid from these animals has also revealed that MCI-826 can inhibit the increase in eosinophils, a type of inflammatory cell involved in asthma nih.gov.

Mouse models are also extensively used in research, including studies related to inflammation and liver injury researchgate.netbstp.org.ukcyagen.com. Different mouse models can be employed to investigate specific aspects of disease pathogenesis relevant to this compound's potential applications researchgate.netbstp.org.uk. For example, studies in mice have explored the effects of MCI-826 on liver injury induced by specific antibodies researchgate.net. The versatility of genetic manipulation in mice allows for the development of models that closely mimic specific human disease conditions nih.govcyagen.com.

Pharmacodynamic Endpoints and Biomarker Analysis

Pharmacodynamic (PD) endpoints and biomarker analysis are critical components of in vivo studies to assess the biological effects of this compound within the organism miguelprudencio.comnih.govmdpi.com. PD endpoints are measurable indicators that reflect the activity of a drug on its target or pathway nih.govveedalifesciences.com. Biomarkers are biological molecules or indicators that can be measured to assess a physiological or pathological process, or the response to a therapeutic intervention miguelprudencio.commdpi.comcancer.gov.

In the context of this compound research, PD endpoints and biomarkers can include measures related to inflammation, bronchoconstriction, or other relevant physiological responses depending on the disease model being used nih.govmiguelprudencio.com. For instance, in the guinea pig asthma model, PD endpoints can include changes in pulmonary resistance (RL) following allergen challenge, which indicate the degree of bronchoconstriction nih.gov. Biomarker analysis in this model might involve examining inflammatory cell counts (e.g., eosinophils) in BAL fluid or measuring levels of inflammatory mediators nih.gov.

Analyzing PD endpoints and biomarkers helps researchers understand the magnitude and duration of this compound's effects in vivo and can provide insights into its mechanism of action and potential efficacy nih.govveedalifesciences.com. These analyses are crucial for correlating the observed biological responses with the presence and activity of this compound in the organism nih.gov.

Advanced Analytical and Omics Techniques

Advanced analytical techniques and omics approaches, such as proteomics and metabolomics, offer comprehensive insights into the molecular changes induced by a compound within a biological system. These methods can be powerful tools for identifying protein and metabolic targets and understanding the broader biological pathways affected.

Proteomic and metabolomic profiling involve the large-scale study of proteins and metabolites, respectively, within a biological sample. These techniques can be applied to compare the molecular state of cells or tissues in the presence and absence of a compound like this compound, potentially revealing proteins or metabolic pathways that are directly or indirectly affected by its action.

Based on available information, this compound has been identified as an antagonist of P-glycoprotein (P-gp) ontosight.ainus.edu.sgresearchgate.net. P-glycoprotein, also known as ABCB1, is an ATP-dependent efflux pump involved in multidrug resistance nih.govnih.govresearchgate.net. This compound is also described as an antagonist of peptide leukotrienes (p-LTs) and cysteinyl leukotriene receptors, specifically CysLT1 and potentially CysLT2 receptors ontosight.ainih.govuu.nl. These identifications suggest that research efforts have focused on these specific protein targets. While these findings are indicative of target identification research, detailed information regarding specific proteomic or metabolomic profiling studies, including experimental designs, data sets, or specific findings derived directly from such omics analyses conducted on this compound, was not available in the consulted literature.

Genetic manipulation and gene expression studies investigate the role of specific genes and their activity levels in response to a compound. Techniques such as gene knockdown or overexpression, and gene expression profiling (e.g., using microarrays or RNA sequencing), can help to understand the genetic pathways influenced by a compound and to validate potential targets.

Integrated Perspectives and Future Directions in Mci826 Research

Synergistic Effects of Dual Pharmacological Actions

The dual antagonistic activity of MCI826 against both peptide leukotrienes and P-glycoprotein presents a compelling area for investigating potential synergistic effects. The antagonism of p-LTs addresses inflammatory pathways crucial in conditions like asthma and allergic rhinitis by blocking their receptor-mediated actions nih.govacpjournals.org. Simultaneously, the antagonism of P-gp could potentially enhance the cellular accumulation and effectiveness of co-administered drugs that are substrates for this efflux pump medchemexpress.commedchemexpress.com.

Studies have explored the combined effects of this compound with other agents. For instance, in guinea pig lung parenchyma and bronchus, the combination treatment of this compound with mepyramine, an antihistamine, showed additional and marked inhibition of antigen-induced contractions compared to either agent alone nih.govresearchgate.net. This suggests a synergistic or additive effect in counteracting the complex mix of mediators released during an allergic response, where both histamine (B1213489) and peptide leukotrienes play significant roles nih.govacpjournals.org. While synergistic inhibition was observed in lung parenchyma and bronchus, it was not seen in guinea pig tracheal contractions when combined with mepyramine, indicating tissue-specific interactions nih.govresearchgate.net.

Translational Pathways from Preclinical Findings to Clinical Relevance

Preclinical studies with this compound have primarily focused on its efficacy as a peptide leukotriene antagonist, particularly in models of asthma and allergic responses. In isolated guinea pig trachea and human bronchus, this compound demonstrated potent antagonistic effects against LTD4 and LTE4-induced contractions, showing significantly higher potency compared to other p-LT antagonists like FPL 55712 researchgate.net. In a guinea pig model of advanced asthma, this compound showed anti-asthmatic activity targetmol.com. Pretreatment with this compound significantly inhibited the late phase of antigen-induced contractions in human and guinea pig lung parenchymas and human bronchi nih.govresearchgate.net. These findings underscore the potential of this compound in modulating key aspects of allergic airway inflammation observed in conditions like asthma.

The translational pathway from these preclinical findings to clinical relevance involves several critical steps. The observed potency and selectivity in inhibiting p-LTs in relevant tissue models provide a strong rationale for investigating this compound in human clinical trials for inflammatory and allergic respiratory diseases. The anti-asthmatic activity seen in animal models further supports its potential therapeutic utility.

However, the transition to clinical application requires comprehensive studies to confirm these effects in humans, evaluate optimal dosing strategies, and assess its safety profile in a clinical setting. While preclinical data highlight the potential of this compound as a p-LT antagonist, its role as a P-gp antagonist in a clinical context and the potential benefits of this dual action need further exploration in human studies. The success of translating preclinical findings to clinical relevance for compounds with dual actions often depends on understanding the interplay between these mechanisms in complex human physiology and disease states.

Unaddressed Questions and Persistent Research Challenges

Despite the promising preclinical findings, several unaddressed questions and persistent research challenges remain regarding this compound. A primary challenge is the limited publicly available information detailing comprehensive clinical trial data. While preclinical studies have demonstrated efficacy in animal and in vitro models, the extent of its effectiveness and safety in human populations for its indicated uses requires further investigation and公开 dissemination of clinical trial results.

Another challenge lies in fully characterizing the implications of its dual P-gp antagonistic activity. While this could offer benefits in certain contexts, understanding potential drug-drug interactions mediated by P-gp inhibition is crucial for clinical application. The selectivity and potency of this compound against different P-gp substrates and its impact on the pharmacokinetics of co-administered drugs need thorough evaluation.

Furthermore, the precise mechanisms underlying the observed synergistic effects with other mediators, such as histamine, warrant deeper investigation. Understanding these interactions at a molecular level could inform the development of more effective combination therapies.

The long-term effects of this compound administration and its potential impact on various physiological systems beyond the respiratory and drug transport pathways also represent an area requiring further research. Comprehensive toxicological profiles and long-term safety data are essential before widespread clinical use.

Finally, while the chemical structure of this compound is known, detailed information regarding its synthesis, stability, and formulation for different routes of administration in a clinical setting may not be fully publicly accessible, posing challenges for further research and development by independent groups.

Innovation in Compound Design and Delivery for Optimized Outcomes

Innovation in compound design and delivery strategies could play a significant role in optimizing the therapeutic outcomes of this compound. Given its activity as a peptide leukotriene antagonist, targeted delivery to the lungs for respiratory conditions like asthma could enhance local concentrations while potentially minimizing systemic exposure. Approaches such as inhaled formulations, including dry powder inhalers or nebulized solutions, could be explored to achieve this researchgate.net.

The design of prodrugs or modified versions of this compound could also be considered to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Structural modifications might aim to enhance its potency, selectivity, or duration of action, or to reduce potential off-target effects.

Furthermore, leveraging the P-gp antagonistic activity could involve designing combination therapies where this compound is co-formulated or co-administered with other drugs that are P-gp substrates. This strategy could potentially overcome drug resistance and improve the efficacy of the partner drug, particularly in treating conditions where P-gp overexpression is a contributing factor to treatment failure. Innovative delivery systems, such as nanoparticles or liposomes, could be designed to encapsulate both this compound and a partner drug, facilitating their co-delivery to target cells or tissues researchgate.netnih.gov.

Research into novel delivery platforms, including mucoadhesive systems for localized delivery in the respiratory tract or targeted delivery systems utilizing ligands that bind to specific receptors on target cells, could further enhance the therapeutic index of this compound researchgate.netnih.gov. These innovations in compound design and delivery hold the potential to unlock the full therapeutic potential of this compound and address some of the limitations associated with conventional drug administration.

Q & A

How can researchers design experiments to isolate the dual inhibitory effects of MCI826 on P-glycoprotein (P-gp) and peptide leukotrienes (p-LTs) in complex biological systems?

To isolate dual mechanisms, use selective inhibitors for each target in control groups (e.g., verapamil for P-gp and montelukast for p-LTs). Genetic knockout models (e.g., P-gp-deficient mice) or siRNA-mediated gene silencing can further clarify target-specific effects. Parallel assays measuring P-gp efflux (via calcein-AM retention) and leukotriene biosynthesis (ELISA for LTB4/LTC4) are recommended .

What methodological approaches validate the specificity of this compound as a P-gp antagonist in multidrug resistance (MDR) studies?

Validate specificity using:

  • Competitive binding assays with radiolabeled P-gp substrates (e.g., ³H-vinblastine).
  • ATPase activity assays to confirm P-gp inhibition (reduced ATP hydrolysis indicates blockade).
  • Cross-validation with known P-gp substrates (e.g., doxorubicin) in cytotoxicity assays .

How should researchers address contradictions in efficacy data for this compound across different in vivo asthma models?

Conduct a meta-analysis of existing data to identify model-specific variables (e.g., species differences in leukotriene receptor expression). Use sensitivity analysis to assess the impact of dosing regimens, inflammation biomarkers (e.g., eosinophil counts), and endpoint variability. Replicate studies in standardized models (e.g., ovalbumin-challenged guinea pigs) .

What statistical strategies are optimal for analyzing dose-response relationships in this compound’s anti-asthma activity studies?

Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC50/ED50 values. Account for covariates like airway hyperresponsiveness (AHR) variability using mixed-effects models. Use Bayesian hierarchical modeling for small sample sizes or heterogeneous data .

How can the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound be systematically characterized for clinical translation?

Combine LC-MS/MS for plasma/tissue quantification with mechanism-based PK-PD modeling . Incorporate parameters like blood-brain barrier penetration (relevant for P-gp inhibition) and leukotriene receptor occupancy rates. Validate models using preclinical efficacy data from asthma challenge tests .

What ethical considerations are critical when designing preclinical studies involving this compound in chronic asthma models?

Adhere to ARRIVE guidelines for animal research:

  • Minimize animal numbers via power calculations.
  • Implement humane endpoints (e.g., predefined weight loss thresholds).
  • Ensure blinding during data collection to reduce bias.
  • Report conflicts of interest related to compound sourcing .

How can in vitro assays differentiate between this compound’s P-gp inhibition and off-target effects on other ABC transporters?

Use transporter-specific fluorescent substrates in parallel assays:

  • P-gp : Rhodamine-123 efflux in Caco-2 cells.
  • MRP1/BCRP : CMFDA or mitoxantrone efflux.
    Compare IC50 values across transporters; ≥10-fold selectivity for P-gp indicates specificity .

What integrated omics approaches could elucidate molecular pathways modulated by this compound beyond known targets?

Combine transcriptomics (RNA-seq of treated macrophages) with metabolomics (LC-MS profiling of eicosanoids). Apply network pharmacology to identify hub nodes (e.g., NF-κB or MAPK pathways). Validate findings using CRISPR-Cas9 knockout models .

What quality control measures ensure reproducibility in synthesizing this compound for pharmacological studies?

  • HPLC purity analysis : ≥98% chemical purity (per USP guidelines).
  • NMR structural verification : Confirm stereochemistry and functional groups.
  • Batch-to-batch consistency testing : Compare IC50 values across synthesis lots .

How should researchers prioritize this compound derivatives balancing in vitro potency and in vivo efficacy?

Establish translational metrics :

  • Free plasma concentration (ƒu) exceeding in vitro IC50.
  • Physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
  • Therapeutic index calculation (LD50/ED50) in relevant species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.